REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=O.[CH2:12](O)C.[OH-].C([N+](C)(C)C)C1C=CC=CC=1>O>[C:1]1([C:7](=[CH2:12])[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC#N
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
A static atmosphere of argon was maintained throughout the course of the reaction
|
Type
|
ADDITION
|
Details
|
The reaction mixture was mixed
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature whereupon the
|
Type
|
TEMPERATURE
|
Details
|
heat of reaction
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
the reaction without external heating
|
Type
|
CUSTOM
|
Details
|
After ten minutes the mixture had formed two layers
|
Type
|
TEMPERATURE
|
Details
|
It was cooled
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
DISSOLUTION
|
Details
|
The lower viscous yellow layer was dissolved in acetone
|
Type
|
ADDITION
|
Details
|
charged to a distillation flask together with 0.1 g hydroquinone
|
Type
|
DISTILLATION
|
Details
|
Distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
yielded 30 g of a water-white distillate boiling at 95°-100°/1.0 mm Hg (23 percent of theory)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(C#N)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |